2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Catalog No.
S15874894
CAS No.
M.F
C9H10N2O2S2
M. Wt
242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5...

Product Name

2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid

IUPAC Name

2-[ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C9H10N2O2S2/c1-3-11(2)9-10-7-5(15-9)4-6(14-7)8(12)13/h4H,3H2,1-2H3,(H,12,13)

InChI Key

HYXWVTOZBHXDKL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC2=C(S1)C=C(S2)C(=O)O

2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thieno-thiazole core structure. Its molecular formula is C9H10N2O2S2C_9H_{10}N_2O_2S_2, and it has a molecular weight of approximately 242.3 g/mol. This compound features an ethyl(methyl)amino substituent at the second position of the thieno ring and a carboxylic acid group at the fifth position of the thiazole ring, contributing to its potential biological activity and chemical reactivity .

Typical of thiazole derivatives, including:

  • Acylation Reactions: The carboxylic acid group can participate in acylation, forming esters or amides.
  • Nucleophilic Substitution: The nitrogen atoms in the amino groups can act as nucleophiles, allowing for substitution reactions with alkyl halides or acyl chlorides.
  • Cyclization Reactions: The presence of sulfur and nitrogen atoms in the structure can facilitate cyclization reactions under specific conditions, potentially leading to new heterocyclic compounds.

2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid exhibits promising biological activities. Compounds with similar thieno-thiazole structures have been reported to show:

  • Antitumor Activity: Many derivatives demonstrate cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Antiviral Properties: Some thiazole derivatives have shown effectiveness against viral infections, suggesting that this compound may also possess antiviral activity .
  • Antimicrobial Effects: Thiazole-based compounds are often evaluated for their antibacterial and antifungal properties, which may extend to this compound as well.

The synthesis of 2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid can be achieved through several methods:

  • Hantzsch Thiazole Synthesis: This method involves the reaction of α-haloketones with thioamides under acidic conditions to form thiazoles. The introduction of the ethyl(methyl)amino group can occur in subsequent steps.
  • Multi-Step Synthesis: Starting from commercially available precursors, a multi-step synthetic route can be employed involving:
    • Formation of the thiazole ring.
    • Introduction of substituents via nucleophilic substitution.
    • Final functionalization to incorporate the carboxylic acid group.
  • One-Pot Synthesis: Recent advancements allow for one-pot reactions that streamline the synthesis process by combining multiple steps into a single reaction vessel .

The applications of 2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid include:

  • Pharmaceutical Development: Due to its potential biological activities, this compound may serve as a lead in drug discovery for cancer treatment or antiviral therapies.
  • Chemical Research: As a versatile building block in organic synthesis, it can be utilized to create more complex molecules with desired biological properties.
  • Agricultural Chemicals: If found effective against plant pathogens, it may also be explored for use in agrochemicals.

Interaction studies involving 2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid focus on its binding affinity and mechanism of action against biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors involved in disease pathways.
  • In Vitro Assays: To evaluate its efficacy against cultured cell lines and determine cytotoxicity levels.

Several compounds share structural similarities with 2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acidThiazole derivativeExhibits strong antibacterial properties
2-Amino-5-ethyl-1,3,4-thiadiazoleThiadiazoleKnown for its antifungal activity
2-(Methylphenyl)amino-thieno[2,3-d][1,3]thiazole-5-carboxylic acidThieno-thiazole derivativePotentially effective against specific cancer types
4-MethylthiazoleSimple thiazoleCommonly used in flavoring and fragrance industries

Each of these compounds possesses unique attributes that differentiate them from 2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid while sharing core structural elements that may contribute to similar biological activities.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

242.01836991 g/mol

Monoisotopic Mass

242.01836991 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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